molecular formula C15H13NO2 B1346152 N-(4-acetylphenyl)benzamide CAS No. 5411-13-2

N-(4-acetylphenyl)benzamide

Cat. No. B1346152
CAS RN: 5411-13-2
M. Wt: 239.27 g/mol
InChI Key: ZJXQWYZBPKDYLS-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)benzamide is a chemical compound with the linear formula C15H13NO2 . It has a molecular weight of 239.276 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of N-(4-acetylphenyl)benzamide and similar compounds has been reported in several studies . For instance, a study described the synthesis of N–((2–Acetylphenyl)carbamothioyl)benzamide, where the molecular conformation of the compound is stabilized by intermolecular and intramolecular H–bonds .


Molecular Structure Analysis

The molecular structure of N-(4-acetylphenyl)benzamide is characterized by intermolecular and intramolecular H–bonds . All DFT calculations have been implemented at the B3LYP level with the 6–311G(d,p) basis set .

Scientific Research Applications

1. Antioxidant and Antibacterial Activities

  • Application Summary: Benzamide compounds, including N-(4-acetylphenyl)benzamide, have been synthesized and analyzed for their antioxidant and antibacterial activities .
  • Methods of Application: The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds exhibited effective metal chelate activity . The compounds also showed in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

2. Synthesis of Benzamides

  • Application Summary: Benzamides, including N-(4-acetylphenyl)benzamide, are synthesized through direct condensation of carboxylic acids and amines .
  • Methods of Application: The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
  • Results: The method resulted in a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives . The advantages of this method include the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

3. Continuous Synthesis

  • Application Summary: A continuous flow process was developed to manufacture N-(3-Amino-4-methylphenyl)benzamide .
  • Methods of Application: The synthesis was performed using readily available 4-methylbenzene-1,3-diamine as starting material and benzoic anhydride as acylating agent . A microreactor system was designed to determine all kinetics parameters, including reaction rates .
  • Results: The continuous flow process allowed for the efficient manufacture of N-(3-Amino-4-methylphenyl)benzamide .

4. Pharmaceutical Applications

  • Application Summary: Benzamides, including N-(4-acetylphenyl)benzamide, are found in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor and vyvanse .
  • Methods of Application: These compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .
  • Results: Amide compounds are also widely used in industries such as paper, plastic and rubber and in agricultural areas . They are also used as an intermediate product in the synthesis of therapeutic agents. Amide derivatives also show antiplatelet activity .

5. Synthesis of 4-amino-N-(4-carbamoylphenyl)

  • Application Summary: A continuous flow process was developed to manufacture 4-amino-N-(4-carbamoylphenyl)benzamide .
  • Methods of Application: The synthesis was performed using readily available 4-methylbenzene-1,3-diamine as starting material and benzoic anhydride as acylating agent . A microreactor system was designed to determine all kinetics parameters, including reaction rates .
  • Results: The continuous flow process allowed for the efficient manufacture of 4-amino-N-(4-carbamoylphenyl)benzamide .

6. UV-absorbing Dendrimer Precursors

  • Application Summary: Benzamide-based dendrimer precursors, including N-(4-acetylphenyl)benzamide, have been synthesized and characterized for their UV-absorbing properties .
  • Methods of Application: The dendrimer precursors were synthesized from a primary precursor of methyl gallate and then further characterized using spectroscopic and theoretical techniques .
  • Results: UV-Vis spectra showed a consistent absorption at nearly 290 nm, suggesting that both molecules absorb within the ultraviolet region and are colorless .

Future Directions

N-(4-acetylphenyl)benzamide and related compounds have potential therapeutic applications. Anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties have been observed in PABA compounds, suggesting their potential as therapeutic agents in future clinical trials . Further investigation is needed to evaluate the safety and efficacy of PABA derivatives in clinical investigations .

properties

IUPAC Name

N-(4-acetylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-11(17)12-7-9-14(10-8-12)16-15(18)13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXQWYZBPKDYLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90966747
Record name N-(4-Acetylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)benzamide

CAS RN

5411-13-2, 5237-29-6
Record name 5411-13-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Acetylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
RA Mohamed-Ezzat, BM Kariuki… - Acta Crystallographica …, 2023 - scripts.iucr.org
2-[(4-Acetylphenyl)carbamoyl]phenyl acetate, C17H15NO4, has been synthesized and structurally characterized. In the structure, N—H⋯O hydrogen-bonding interactions form chains of …
Number of citations: 6 scripts.iucr.org
RK Yadlapalli, OP Chourasia, MP Jogi… - Medicinal Chemistry …, 2013 - Springer
Phenylbenzamide framework as a mimic of the azasterol structure was investigated by synthesizing 4-phenylbenzamido-2-aminothiazole 4, and evaluating its MIC against Escherichia …
Number of citations: 24 link.springer.com
Y Li, Y Chai, L Wang, Y Pan, S Zeng… - … in Mass Spectrometry, 2015 - Wiley Online Library
Rationale Electrospray ionization tandem mass spectrometry (ESI‐MS n ) is an invaluable tool for the study of gas‐phase reactions. When N‐phenylbenzamide is analyzed in negative …
NA Alshaye - Journal of Biomolecular Structure and Dynamics, 2023 - Taylor & Francis
Novel series of 2-oxindoline hydrazones 6a–h, 3-hydroxy-2-oxoindolines 9a–d and 2-oxoindolin-3-ylidenes 10a–d were prepared and assessed for their anticancer activity towards …
Number of citations: 1 www.tandfonline.com
MM Islam, M Halder, A Singha Roy, SM Islam - ACS omega, 2017 - ACS Publications
Metal oxide nanoparticles (NPs) stabilized by porous carbon materials (PCMs) are very promising for catalysis. In this work, monodispersed small and stable copper oxide (CuO) NPs …
Number of citations: 5 pubs.acs.org
AG Eliwi, S Dadoosh… - Indian Journal of …, 2020 - search.ebscohost.com
New Heterocyclic compounds derivatives comprising 1, 3-oxazole, chalcone, thiazole, pyrimidine, quinolone moieties are reported. New derivatives of Quinazolin-4 (3H)-one ring …
Number of citations: 4 search.ebscohost.com
L Hejazi, E Rezaee, SA Tabatabai - Iranian Journal of …, 2019 - ncbi.nlm.nih.gov
Design, Synthesis and Biological Activity of 4,6-disubstituted Pyridin-2(1H)-ones as Novel Inhibitors of Soluble Epoxide Hydrolase - PMC Back to Top Skip to main content NIH NLM …
Number of citations: 5 www.ncbi.nlm.nih.gov
AM Farrag, MH Ibrahim, ABM Mehany, MMF Ismail - Bioorganic Chemistry, 2020 - Elsevier
Two novel series of 6-(4-benzamido-/4-phthalimido)-3-cyanopyridine derivatives were designed and synthesized as inhibitors of PIM-1 kinase. Based on cytotoxicity results via MTT …
Number of citations: 14 www.sciencedirect.com
NA Alsaif, A Elwan, MM Alanazi, AJ Obaidullah… - Molecular Diversity, 2022 - Springer
Vascular endothelial growth factor receptor-2 (VEGFR-2) is critically involved in cancer angiogenesis. Blocking of VEGFR-2 signaling pathway proved effective suppression of tumor …
Number of citations: 8 link.springer.com
B Urbán, E Nagy, P Nagy, M Papp… - Journal of Organometallic …, 2020 - Elsevier
The efficiency of a palladium catalyst, immobilised on a supported ionic liquid phase (SILP) with adsorbed 1-butyl-4-methylpyridinium chloride, was investigated in aminocarbonylation …
Number of citations: 7 www.sciencedirect.com

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